N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-14-10-13(6-7-15(14)21)22-18(27)11-25-19(28)26-17(24-25)9-8-16(23-26)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKJTDCHEARNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the acetamide group and the chlorofluorophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolo[4,3-b]pyridazine Core
Key Structural Differences
*Note: The target compound’s molecular formula is inferred based on structural similarity to analogs.
Substituent Effects
- Oxygen vs. Sulfur Linkages : Compounds with thioether linkages (e.g., ) exhibit increased lipophilicity compared to the target’s oxygen-based acetamide, which may influence membrane permeability.
- Phenyl vs. Methoxy/Ethoxy Groups : The 3,4-dimethoxyphenyl substituent in enhances polarity but may reduce metabolic stability due to demethylation pathways.
Research Implications and Gaps
- Activity Hypotheses : The 3-oxo group in the target compound could mimic carbonyl interactions in enzyme active sites, a feature absent in thioether-containing analogs .
- Data Limitations: No direct pharmacological or toxicity data are available for the target compound. Further studies comparing its kinase inhibition profile with analogs (e.g., ) are needed.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole and pyridazine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C19H13ClFN5O2S
- CAS Number : 1242877-57-1
This compound belongs to the class of heterocyclic compounds containing nitrogen and sulfur atoms, which are often explored for their pharmacological properties.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease processes. The presence of the triazole moiety suggests potential antifungal or antibacterial activity due to its ability to disrupt nucleic acid synthesis in pathogens .
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit considerable antimicrobial properties. For instance:
- Antibacterial Activity : In studies involving related triazole derivatives, compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 31d | Micrococcus luteus | 1 |
| 31d | MRSA | 8 |
| 31b | C. albicans | 0.5 |
These findings suggest that similar derivatives of this compound could possess comparable antibacterial activity.
Antifungal Activity
The compound's potential antifungal properties have also been highlighted in various studies. For example:
- In vitro studies showed that triazole derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus flavus, with MIC values indicating superior efficacy compared to traditional antifungal agents like fluconazole .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in a peer-reviewed journal demonstrated that certain triazole-fused compounds displayed moderate to high antimicrobial activities against various bacteria and fungi. The presence of electronegative substituents was crucial for enhancing their bioactivity .
- Synthesis and Activity Evaluation : Another research focused on synthesizing new triazole derivatives and evaluating their antimicrobial activity against a panel of pathogens. The results indicated that modifications in the chemical structure significantly influenced their efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including substitution, cyclization, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with heterocyclic alcohols) require precise pH control to avoid side reactions like over-fluorination or nitro-group reduction . Condensation steps with cyanoacetic acid or acetamide derivatives demand stoichiometric control of the condensing agent (e.g., DCC or EDC) to maximize yield. Purity can be enhanced via recrystallization from DMF/ethanol mixtures .
Q. How is the structural integrity of the triazolo-pyridazine core validated during synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm regioselectivity in the triazolo-pyridazine ring formation. For instance, the 3-oxo group in the triazolo-pyridazine moiety produces a distinct downfield shift (~δ 165–170 ppm in ¹³C NMR). Mass spectrometry (HRMS) ensures molecular ion peaks align with the expected m/z (e.g., C₂₀H₁₃ClFN₅O₂ requires m/z 421.07) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology : HPLC with a C18 column (acetonitrile/water gradient) detects impurities ≥0.1%. Accelerated stability studies (40°C/75% RH for 6 months) under inert atmospheres prevent degradation of the labile 3-oxo group .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-4-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Computational modeling (DFT) reveals the electron-withdrawing Cl/F groups reduce electron density at the phenyl ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). Experimental validation via X-ray crystallography confirms steric hindrance from the triazolo-pyridazine core .
Q. What strategies mitigate low solubility in aqueous buffers for in vitro pharmacological assays?
- Methodology : Co-solvent systems (e.g., DMSO/PEG-400) at ≤1% v/v maintain solubility without cytotoxicity. Alternatively, prodrug derivatization (e.g., phosphate esters at the acetamide group) improves hydrophilicity .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability across kinase assays) be resolved?
- Methodology : Standardize assay conditions (ATP concentration, pH 7.4, 10 mM Mg²⁺) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement. Contradictions may arise from off-target interactions with structurally similar kinases (e.g., FLT3 vs. JAK2) .
Q. What are the mechanistic implications of the 3-oxo group in modulating biological activity?
- Methodology : Site-directed mutagenesis of target proteins (e.g., kinases) identifies hydrogen-bond interactions between the 3-oxo group and catalytic lysine residues. Comparative studies with 3-thio or 3-aza analogs show a 5–10-fold reduction in potency, confirming the critical role of the carbonyl group .
Synthetic and Mechanistic Challenges Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
